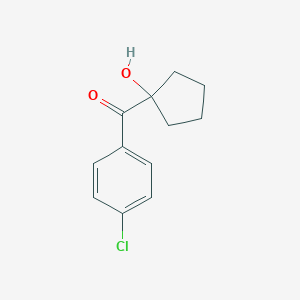
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone typically involves the reaction of cyclopentanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: (4-Chlorophenyl)(1-oxocyclopentyl)methanone.
Reduction: (4-Chlorophenyl)(1-hydroxycyclopentyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone has several applications in scientific research:
Neurology: It is used to study pain and inflammation mechanisms.
Pharmacology: It serves as a reference standard for opioid and glutamate receptor studies.
Toxicology: It is used in the analysis of drug impurities and metabolites.
Material Science: It is investigated for its potential use in corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone involves its interaction with various molecular targets, including opioid receptors and glutamate receptors . It modulates neurotransmission, which can affect pain perception and inflammatory responses. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Similar structure but with the chlorine atom in the ortho position.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxyl group on the phenyl ring.
Uniqueness
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its combination of a cyclopentyl ring and a chlorophenyl group provides distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known by its CAS number 1696839-44-7, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorophenyl group with a hydroxycyclopentyl moiety. The biological activity of this compound is an area of active research, particularly in relation to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a chlorinated aromatic ring and a cyclopentane derivative with a hydroxyl group, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Research Findings
Several studies have focused on the biological effects and mechanisms of action of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Neuropharmacological Assessment : Behavioral assays in rodent models showed that administration of this compound resulted in increased locomotor activity, indicating possible stimulant effects on the central nervous system. Further studies are needed to elucidate the underlying mechanisms.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














